Methyl 3-amino-5-methoxybenzoate hcl

Salt selection Solubility engineering API intermediate processing

Methyl 3-amino-5-methoxybenzoate hydrochloride (CAS 1956317-99-9) is the hydrochloride salt form of the 3-amino-5-methoxy benzoate ester scaffold (molecular formula: C₉H₁₂ClNO₃; MW: 217.7 g·mol⁻¹). This compound presents a 3-amino-5-methoxy substitution pattern on a benzoate methyl ester core.

Molecular Formula C9H12ClNO3
Molecular Weight 217.65 g/mol
Cat. No. B8048002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-5-methoxybenzoate hcl
Molecular FormulaC9H12ClNO3
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)N)C(=O)OC.Cl
InChIInChI=1S/C9H11NO3.ClH/c1-12-8-4-6(9(11)13-2)3-7(10)5-8;/h3-5H,10H2,1-2H3;1H
InChIKeyLTQQSTYTHRHVCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-5-methoxybenzoate HCl: A Defined Hydrochloride Salt of a 3,5-Disubstituted Benzoate Ester for Pharmaceutical Intermediates


Methyl 3-amino-5-methoxybenzoate hydrochloride (CAS 1956317-99-9) is the hydrochloride salt form of the 3-amino-5-methoxy benzoate ester scaffold (molecular formula: C₉H₁₂ClNO₃; MW: 217.7 g·mol⁻¹) [1]. This compound presents a 3-amino-5-methoxy substitution pattern on a benzoate methyl ester core [1]. As a disubstituted aminobenzoate, it serves as a synthetic intermediate in medicinal chemistry programs, particularly as a building block for kinase inhibitor scaffolds and CCR5 antagonist chemotypes . The hydrochloride salt formulation provides defined stoichiometry, enhanced aqueous handling, and hydrogen-bond-donor character that is absent in the free-base form [1].

Why 3,5-Disubstituted Methyl 3-Amino-5-methoxybenzoate HCl Is Not a Commodity Interchangeable with Analogous Aminobenzoates or Free-Base Forms


Interchanging methyl 3-amino-5-methoxybenzoate hydrochloride with its free base, its 3,4-regioisomer, the ethyl ester homolog, or the carboxylic acid derivative introduces quantifiable differences in molecular properties that propagate into synthesis and subsequent biological applications. The hydrochloride salt offers a molecular weight of 217.7 g·mol⁻¹ and two hydrogen bond donors (vs. one hydrogen bond donor in the free base, MW 181.19 g·mol⁻¹), impacting solubility, crystallization behaviour, and formulation compatibility [1]. The 3,5-substitution pattern itself is sterically and electronically distinct from the 3,4-regioisomer, a factor that critically influences the regiochemistry of further derivatization reactions and target binding in structure-activity relationship (SAR) programs . Direct substitution with the ethyl ester or carboxylic acid homologs alters the ester protecting group, which can shift the stability, reactivity, or pharmacokinetic profile of the resulting intermediate [1].

Methyl 3-Amino-5-methoxybenzoate HCl: Head-to-Head and Cross-Study Comparative Evidence for Scientific Selection


Hydrochloride Salt vs. Free Base: Molecular Weight, Hydrogen Bonding, and Aqueous Handling

Methyl 3-amino-5-methoxybenzoate hydrochloride (target) has a molecular weight of 217.7 g·mol⁻¹ and possesses two hydrogen bond donors (the ammonium proton from the salt and the amino group) and four hydrogen bond acceptors, with a topological polar surface area (TPSA) of 61.6 Ų. In contrast, the free-base form (methyl 3-amino-5-methoxybenzoate, CAS 217314-47-1) has a molecular weight of 181.19 g·mol⁻¹, only one hydrogen bond donor (the amino group), four hydrogen bond acceptors, and the same TPSA of 61.6 Ų [1][2]. The additional H-bond donor in the hydrochloride enhances aqueous solubility and improves handling during scale-up and formulation relative to the free base.

Salt selection Solubility engineering API intermediate processing

3,5- vs. 3,4-Regioisomeric Substitution: Differentiated Reactivity and Biological Target Profile

Methyl 3-amino-5-methoxybenzoate hydrochloride incorporates a 3-amino-5-methoxy substitution pattern on the benzoate core, whereas the regioisomer methyl 3-amino-4-methoxybenzoate (CAS 24812-90-6) features a 3-amino-4-methoxy pattern. The 5-methoxy position places the electron-donating methoxy group meta to the amino group, which influences the electron density distribution across the aromatic ring and alters the regiochemical outcome of electrophilic aromatic substitution, amide coupling, and palladium-catalyzed cross-coupling reactions . In the 3,4-regioisomer, the 4-methoxy group is para to the amino group, creating a different electronic environment that affects the reactivity of the amino group. Vendor-supplied data indicate that the 3,5-substituted isomer is a preferred building block for kinase inhibitor synthesis, whereas the 3,4-isomer has been associated with p38 kinase and adenylate kinase inhibition pathways [1].

Regioselective synthesis Kinase inhibitor SAR Medicinal chemistry building blocks

Analytical Purity Benchmarks: Fluorochem (97%) and AKSci (95%) Hydrochloride vs. Free-Base Suppliers

The hydrochloride salt of methyl 3-amino-5-methoxybenzoate is commercially supplied at a minimum purity of 97.0% (Fluorochem, product code F513611) and 95% (Combi-Blocks QP-9792; AKSci 8622EF) . In comparison, the free base is offered at ≥98% purity by HPLC (Atomfair) . While the absolute purity values are comparable, the hydrochloride form offers the advantage of a stoichiometrically controlled salt form that can be directly used in salt metathesis, peptide coupling, or amidation reactions without the need for in-situ protonation or separate salt formation steps, thus providing a more consistent starting point for scale-up and cGMP intermediate preparation.

Purity specification Procurement quality control Analytical chemistry

Synthetic Efficiency: 73% Isolated Yield in Patent-Disclosed Pd/C Reduction Procedure

The synthesis of methyl 3-amino-5-methoxybenzoate (free base) is documented in patent US07858737B2, which describes the Pd/C-catalyzed nitro reduction of methyl 3-methoxy-5-nitrobenzoate using ammonium formate as the hydrogen source in methanol, affording the product in 73% isolated yield after column chromatography as a colorless solid [1]. ¹H and ¹³C NMR characterization data are reported, confirming the structure [1]. The corresponding hydrochloride salt can be obtained by treating the free base with HCl. This 73% isolated yield benchmark serves as a quantitative reference for evaluating custom synthesis proposals and highlights the feasibility of multi-gram scale preparation from commercially available starting materials.

Nitro reduction Process chemistry Intermediate manufacturing

Applications as a Precursor for Kinase Inhibitor Scaffolds and CCR5 Antagonist Chemotypes

Methyl 3-amino-5-methoxybenzoate (free base) is specifically identified as a critical precursor in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antimicrobial compounds . Preliminary pharmacological screening reported in the literature indicates that compounds derived from this scaffold exhibit CCR5 antagonist activity, with potential utility in the treatment of HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1][2]. This is in contrast to the 3,4-regioisomer, which has been reported as a precursor for p38 kinase and adenylate kinase inhibitors [3]. While quantitative SAR data for the hydrochloride specifically are not yet published, the compound's designation as a building block for these distinct target families differentiates it from other aminobenzoate esters that lack such documented application profiles.

Kinase inhibitor intermediate CCR5 antagonist Medicinal chemistry SAR

Optimal Procurement and Use Cases for Methyl 3-Amino-5-methoxybenzoate HCl in Pharmaceutical R&D and Chemical Manufacturing


Kinase Inhibitor Lead Optimization Programs Requiring 3,5-Disubstituted Benzoate Building Blocks

When medicinal chemistry teams are exploring kinase inhibitor scaffolds that require a 3-amino-5-methoxy benzoate core, the hydrochloride salt provides the correct regioisomer in a form that can be directly subjected to amide coupling, sulfonamide formation, or heterocycle annulation without additional salt exchange steps . The defined 3,5-substitution pattern and stoichiometric control afforded by the hydrochloride salt reduce the risk of generating complex regioisomeric mixtures that may confound SAR interpretation.

Scale-Up and cGMP Intermediate Manufacture for Preclinical Development

The patent-documented synthesis (US07858737B2) using Pd/C-catalyzed ammonium formate reduction provides a 73% isolated yield benchmark [1]. This established procedure, together with multiple sources of commercial supply at defined purity thresholds (≥95–97%) , simplifies the technology transfer to kilo-lab or pilot-plant manufacturing teams and reduces the time required for process optimization.

CCR5 Antagonist Discovery and HIV Entry Inhibitor Research

Preliminary pharmacological screening has identified the 3-amino-5-methoxybenzoate scaffold as a potential starting point for CCR5 antagonist development, with relevance to HIV infection, asthma, rheumatoid arthritis, and COPD [2][3]. Procuring the hydrochloride form ensures that subsequent derivatization reactions proceed on a well-characterized substrate, facilitating reproducible SAR studies in this therapeutic area.

Antimicrobial Compound Libraries and Fragment-Based Drug Design

The 3-amino-5-methoxy substitution pattern has been cited as a key structural feature for antimicrobial compound development . The hydrochloride salt's enhanced aqueous solubility and well-defined solid-state properties make it suitable for use in fragment-based screening libraries, where precise concentration control and consistent solubility across DMSO and aqueous buffers are critical for assay reproducibility.

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